2-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)-5-methoxybenzamide
CAS No.: 1396677-00-1
Cat. No.: VC7231774
Molecular Formula: C18H25BrN2O2
Molecular Weight: 381.314
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396677-00-1 |
|---|---|
| Molecular Formula | C18H25BrN2O2 |
| Molecular Weight | 381.314 |
| IUPAC Name | 2-bromo-N-[4-[di(propan-2-yl)amino]but-2-ynyl]-5-methoxybenzamide |
| Standard InChI | InChI=1S/C18H25BrN2O2/c1-13(2)21(14(3)4)11-7-6-10-20-18(22)16-12-15(23-5)8-9-17(16)19/h8-9,12-14H,10-11H2,1-5H3,(H,20,22) |
| Standard InChI Key | GTFOMMFAZGDQFU-UHFFFAOYSA-N |
| SMILES | CC(C)N(CC#CCNC(=O)C1=C(C=CC(=C1)OC)Br)C(C)C |
Introduction
2-Bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)-5-methoxybenzamide is an organic compound notable for its unique chemical structure and potential applications in medicinal chemistry. The compound features a bromine atom, diisopropylamino group, and a methoxy group attached to a benzamide backbone, which contribute to its chemical reactivity and biological activity.
Synthesis Methods
The synthesis of 2-Bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)-5-methoxybenzamide typically involves several steps:
-
Formation of the Diisopropylamino Group: The initial step involves the reaction of diisopropylamine with a suitable alkyl halide to form the diisopropylamino intermediate.
-
Bromination: The introduction of the bromine atom is achieved through bromination reactions using bromine or brominating agents.
-
Coupling Reaction: The final step involves coupling the brominated intermediate with a methoxy-substituted benzamide to yield the target compound.
Biological Activity
Research indicates that compounds similar to 2-Bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)-5-methoxybenzamide may exhibit various biological activities, including:
-
Anticancer properties
-
Antimicrobial effects
-
Potential as enzyme inhibitors
The specific biological activity of this compound would depend on its interactions with various biological targets.
Applications
The potential applications of 2-Bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)-5-methoxybenzamide include:
-
Medicinal Chemistry: As a lead compound for drug development targeting specific diseases.
-
Synthetic Organic Chemistry: Utilized in synthetic pathways for creating more complex molecules.
Comparison with Similar Compounds
The uniqueness of 2-Bromo-N-(4-(diisopropylamino)but-2-yn-1-y)-5-methoxybenzamide lies in its specific combination of substituents, which impart distinct chemical and biological properties compared to similar compounds.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(2-bromophenyl)-5-chloro-2-methoxybenzamide | Contains chlorine instead of an isopropyl group | Different reactivity due to chlorine presence |
| N-(2-bromophenyl)-2-chlorobenzamide | Lacks methoxy group | May exhibit different biological activity |
| N-(2-bromophenyl)-5-chloronicotinamide | Contains a nicotinamide moiety | Influences pharmacological properties |
| N-(2-bromophenyl)-5-chloro-2-hydroxybenzamide | Hydroxyl group instead of methoxy | Alters solubility and reactivity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume